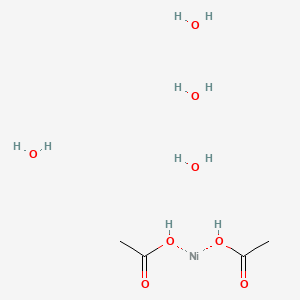
acetic acid;nickel;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows:
NiCO3+2CH3CO2H+3H2O→Ni(CH3CO2)2⋅4H2O+CO2
The green tetrahydrate form is obtained by crystallization from the solution .
Industrial Production Methods
In industrial settings, nickel(II) acetate tetrahydrate is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in acetic acid. The resulting solution is then evaporated to yield the tetrahydrate crystals .
Chemical Reactions Analysis
Types of Reactions
Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) acetate can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal or lower oxidation state nickel compounds.
Substitution: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other carboxylates or amines.
Major Products Formed
Oxidation: Nickel(III) acetate or other nickel(III) complexes.
Reduction: Nickel metal or nickel(0) complexes.
Substitution: Various nickel(II) complexes with different ligands.
Scientific Research Applications
Nickel(II) acetate tetrahydrate has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves coordination chemistry. The central nickel ion coordinates with ligands, such as water and acetate, forming an octahedral geometry. This coordination allows the compound to participate in various chemical reactions, including catalysis and ligand exchange .
Comparison with Similar Compounds
Nickel(II) acetate tetrahydrate can be compared with other nickel(II) compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike nickel(II) acetate, nickel(II) chloride is more soluble in water and is commonly used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) acetate tetrahydrate is unique due to its specific coordination geometry and its use in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds .
Properties
Molecular Formula |
C4H16NiO8 |
|---|---|
Molecular Weight |
250.86 g/mol |
IUPAC Name |
acetic acid;nickel;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
InChI Key |
YKSWGSVYHJIPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.O.O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


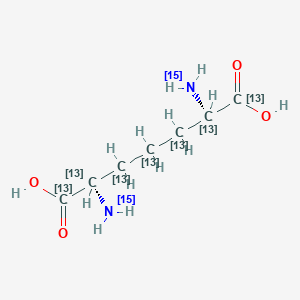
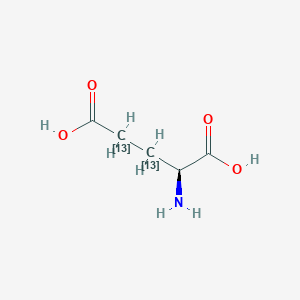
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
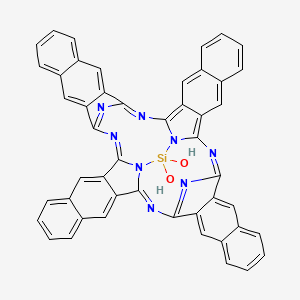

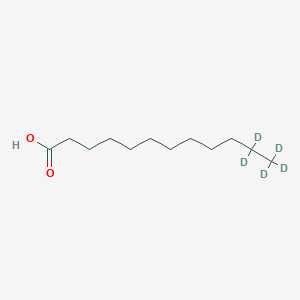
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)

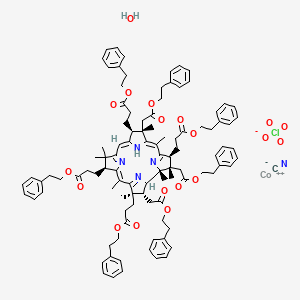
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

